Product packaging for 1H-Indole-1,4-diol(Cat. No.:)

1H-Indole-1,4-diol

Cat. No.: B12837927
M. Wt: 149.15 g/mol
InChI Key: YPMXCWKVOCWLRT-UHFFFAOYSA-N
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Description

1H-Indole-1,4-diol is a high-purity chemical reagent designed for laboratory research applications. This compound features the indole scaffold, a privileged structure in medicinal chemistry known for its widespread presence in biologically active molecules . Indole derivatives are extensively investigated for their potential in various research fields, including oncology, where they may exhibit antiproliferative properties by targeting key pathways such as regulated cell death (RCD) . Furthermore, the indole core serves as a fundamental building block in organic synthesis, frequently employed in multicomponent reactions to construct complex heterocyclic compounds for pharmaceutical development . Researchers value this compound for its potential as a versatile intermediate in the synthesis of novel molecules with possible therapeutic applications. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. RUO products are essential tools for scientific investigation, drug discovery, and the development of new diagnostic assays .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B12837927 1H-Indole-1,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

1-hydroxyindol-4-ol

InChI

InChI=1S/C8H7NO2/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-5,10-11H

InChI Key

YPMXCWKVOCWLRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2O)C(=C1)O

Origin of Product

United States

Synthetic Methodologies for 1h Indole 1,4 Diol and Its Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1H-Indole-1,4-diol suggests several strategic disconnections. The primary approaches involve either the late-stage introduction of one or both hydroxyl groups onto a pre-formed indole (B1671886) core or the construction of the indole ring from precursors already bearing the required oxygen functionalities, albeit in a protected or precursor form.

Strategy A: Functionalization of a Pre-formed Indole Nucleus

This approach focuses on the sequential or directed installation of hydroxyl groups. Key disconnections are:

N1-O Bond Disconnection: This leads back to 4-hydroxyindole (B18505), a known compound. The subsequent challenge is the regioselective N-hydroxylation of this substrate.

C4-O Bond Disconnection: This disconnection points to 1-hydroxyindole (B3061041) as the key intermediate. The synthesis would then require a regioselective C4-hydroxylation.

Strategy B: Cyclization-based Ring Formation

This strategy builds the indole ring from acyclic or partially cyclized precursors. Important disconnections include:

Fischer Indole Synthesis Disconnection: This classic method would involve the disconnection of the N1-C2 and C3a-C7a bonds, leading to a substituted phenylhydrazine (B124118) and a carbonyl compound. For this compound, a hypothetical (3-hydroxyphenyl)hydrazine with a hydroxylated nitrogen or a suitable precursor would be required.

Bischler-Möhlau/Madelung/Nenitzescu Type Disconnections: These methods suggest various ways to form the pyrrole (B145914) ring onto a substituted benzene (B151609) precursor. A key starting material would be a 1,4-disubstituted benzene derivative, such as a suitably protected 3-aminophenol, which can be elaborated to form the indole ring. For instance, a disconnection of the N1-C2 and C2-C3 bonds could lead to an ortho-acylated or alkylated aniline (B41778) derivative.

These retrosynthetic pathways highlight the central challenges: controlling regioselectivity in direct functionalization and the synthesis of appropriately substituted precursors for cyclization strategies.

Direct Synthetic Approaches

Direct approaches to this compound involve the modification of an existing indole or a closely related precursor. These methods can be categorized by the type of functionalization employed.

Direct C-H hydroxylation of the indole nucleus is a powerful tool, though achieving regioselectivity at the C4 position can be challenging.

Recent advancements have demonstrated the feasibility of boron-mediated directed C-H hydroxylation of indoles. This transition-metal-free strategy can be used to synthesize C4-hydroxylated indoles with good functional group compatibility under mild reaction conditions. The installation of a pivaloyl group at the C3 position of the indole can selectively deliver a boron species to the C4 position, which is then oxidized to the hydroxyl group. While this method has been successful for generating 4-hydroxyindoles, its application to a 1-hydroxyindole substrate has not been explicitly reported and would be a key step in a sequential hydroxylation strategy.

N-hydroxylation of indoles is less common than C-hydroxylation. One established method involves the oxidation of 2,3-dihydroindoles (indolines). This suggests a potential two-step route where 4-hydroxyindole is first reduced to 4-hydroxyindoline, followed by oxidation to introduce the N-hydroxyl group. Another approach involves the base-mediated cyclization of 2-nitrostyrenes, which can directly yield N-hydroxyindoles. A substrate with a pre-existing C4-hydroxyl (or protected hydroxyl) group could potentially be used in this type of reaction.

Achieving regioselective functionalization at both N1 and C4 often requires the use of directing groups or a multi-step sequence.

For the C4 position, as mentioned, a C3-pivaloyl group can direct borylation and subsequent hydroxylation. Other strategies for C4 functionalization that could be adapted for hydroxylation include transition metal-catalyzed C-H activation, often employing a directing group at the C3 position.

For the N1 position, direct hydroxylation is challenging. A more common approach is the synthesis of N-alkoxyindoles, which can be prepared by the alkylation of N-hydroxyindoles. The synthesis of the N-hydroxyindole precursor itself can be achieved through methods like the reduction of a nitro group followed by intramolecular condensation. A one-pot synthesis of 1-alkoxyindoles has been reported, starting from substrates that undergo nitro reduction, intramolecular condensation, and nucleophilic addition to form a 1-hydroxyindole intermediate, which is then alkylated in situ. This methodology could potentially be adapted by using a starting material with a C4-oxygen substituent.

A plausible, though untested, sequence for the synthesis of this compound could involve:

Protection of the N-H of a C3-pivaloyl indole.

Directed C4-borylation and subsequent oxidation to yield a 4-hydroxyindole derivative.

Deprotection of the nitrogen.

Reduction to the corresponding 4-hydroxyindoline.

N-hydroxylation of the indoline (B122111).

Aromatization to yield the final product.

Each step in this proposed sequence would require careful optimization to manage the sensitive hydroxyl groups.

Building the indole ring from acyclic precursors is a fundamental strategy in indole synthesis. For this compound, this would ideally involve precursors that already contain the diol functionality or its precursors.

While there is a lack of specific examples for the synthesis of this compound using 1,4-diol precursors, established indole syntheses can be conceptually adapted.

The Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, is a cornerstone of indole synthesis. nih.govwikipedia.orgalfa-chemistry.com To apply this to the target molecule, one could envision using a phenylhydrazine with a hydroxyl group at the meta-position of the phenyl ring. The resulting cyclization would be expected to yield a mixture of 4-hydroxy- and 6-hydroxyindoles. The regioselectivity would be a significant challenge to control. Furthermore, to obtain the N1-hydroxyl group, a N-hydroxylated phenylhydrazine precursor would be necessary, which adds another layer of synthetic complexity.

The Bischler-Möhlau indole synthesis offers another route, typically forming 2-aryl-indoles from an α-bromo-acetophenone and excess aniline. drugfuture.comresearchgate.netwikipedia.org A modification of this reaction using m-aminophenol and benzoin (B196080) has been shown to produce a mixture of 4-hydroxy and 6-hydroxyindoles. researchgate.net This demonstrates that precursors with hydroxyl functionalities can be used in these classical cyclizations. To adapt this for this compound, one would need to start with a precursor that could also generate the N1-hydroxyl group, a non-trivial modification of the standard reaction.

A summary of how these classical syntheses could be conceptually applied is presented in the table below.

Cyclization Method Potential Precursors for this compound Key Challenges
Fischer Indole Synthesism-Hydroxyphenylhydrazine (or a protected version) and a suitable carbonyl compound. The hydrazine (B178648) nitrogen would need to be hydroxylated or derivatized.Regioselectivity of cyclization (4- vs. 6-hydroxyindole (B149900) formation), synthesis and stability of N-hydroxy-phenylhydrazine precursors.
Bischler-Möhlau SynthesisA derivative of m-aminophenol reacting with an α-hydroxyketone. The amino group would need to be a precursor to the N-hydroxyl group.Regioselectivity, harsh reaction conditions, and the need for a modified amino precursor to generate the N-hydroxyl group.
Diol Formation on Pre-formed Indole Scaffolds

The introduction of hydroxyl groups onto a pre-existing indole framework is a direct approach to synthesizing indole diols. This can be achieved through various hydroxylation techniques, with stereoselectivity being a critical consideration.

Cyclization Reactions for Indole Formation

Stereoselective Dihydroxylation Methods

Stereoselective dihydroxylation of an appropriate indole precursor, such as a vinylindole, offers a potential route to this compound analogues. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.orgwikipedia.org This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide. organic-chemistry.orgwikipedia.org The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of specific enantiomers of the diol product. wikipedia.orgalfa-chemistry.com

For the synthesis of a 1,4-diol system on an indole, a precursor such as 4-vinyl-1H-indole would be required. The dihydroxylation of the vinyl group would lead to a 1-(1H-indol-4-yl)ethane-1,2-diol. While this does not directly yield the 1,4-diol on the indole ring itself, it demonstrates the applicability of stereoselective dihydroxylation to indole derivatives.

Table 1: Key Reagents in Sharpless Asymmetric Dihydroxylation

ReagentFunction
Osmium Tetroxide (OsO₄)Primary oxidizing agent
Chiral Ligand (e.g., (DHQ)₂PHAL)Induces enantioselectivity
Co-oxidant (e.g., NMO)Regenerates the osmium catalyst
Enantioselective Approaches to 1,4-Diols

Direct enantioselective synthesis of 1,4-diols on an indole scaffold is a formidable challenge. However, principles from enantioselective synthesis on other aromatic systems could be adapted. One potential, though indirect, strategy involves the enzymatic dihydroxylation of an indole precursor. Certain dioxygenase enzymes are known to catalyze the cis-dihydroxylation of aromatic rings, producing chiral cis-diols. nih.gov While this has been more extensively studied for benzene and its simple derivatives, the application to an indole substrate could theoretically yield a chiral dihydrodiol, which upon rearomatization under controlled conditions, might provide an enantiomerically enriched dihydroxyindole.

Another conceptual approach involves the asymmetric reduction of an indole-4,7-dione (B1215410) precursor. The use of chiral reducing agents or catalytic asymmetric hydrogenation could potentially afford an enantiomerically enriched this compound. However, the synthesis and selective reduction of the requisite indole-4,7-dione present their own synthetic hurdles.

Indirect Synthetic Pathways via Precursor Modification

Given the challenges of direct dihydroxylation, indirect methods involving the synthesis of a precursor molecule followed by functional group transformations are often more viable.

Synthesis from Indole Derivatives with Alkenyl or Alkynyl Linkers

The introduction of alkenyl or alkynyl groups onto the indole ring provides a handle for subsequent oxidation to form diols. For instance, a 4-vinylindole, synthesized through methods such as the Wittig reaction or Heck coupling on a 4-haloindole, could be subjected to dihydroxylation. As mentioned previously, Sharpless asymmetric dihydroxylation would yield a chiral 1,2-diol on the side chain. organic-chemistry.orgwikipedia.org

Alternatively, ozonolysis of a vinyl group under reductive workup conditions would yield an aldehyde, which could then be used in subsequent carbon-carbon bond-forming reactions to build a precursor to a 1,4-diol system. The conversion of alkynylindoles to diols is less direct but could potentially proceed through hydration to a ketone, followed by further functionalization.

Oxidation Reactions to Introduce Hydroxyl Groups

A plausible indirect route to this compound involves the synthesis of a 4,7-dimethoxyindole precursor, followed by oxidative demethylation and subsequent reduction. The synthesis of 4,7-dimethoxyindoles can be achieved through various classical indole syntheses, such as the Fischer indole synthesis, starting from 2,5-dimethoxyphenylhydrazine. chim.itwikipedia.orgrsc.orgminia.edu.egalfa-chemistry.comjk-sci.combyjus.com

The oxidation of 4,7-dimethoxyindoles to the corresponding 4,7-indoloquinones has been reported. chim.it This transformation can be challenging due to the electron-rich nature of the indole nucleus, which can lead to undesired side reactions. nih.gov However, specific reagents can effect this conversion. The reduction of the resulting indole-4,7-dione would then yield the desired this compound. A variety of reducing agents could be employed for this step, with the choice influencing the selectivity and yield.

Table 2: Potential Reaction Sequence for Indirect Synthesis

StepTransformationKey Reagents/Conditions
1Fischer Indole Synthesis2,5-Dimethoxyphenylhydrazine, appropriate ketone/aldehyde, acid catalyst
2Oxidative DemethylationOxidizing agent (e.g., ceric ammonium (B1175870) nitrate)
3Reduction of QuinoneReducing agent (e.g., sodium dithionite, sodium borohydride)

Derivatization of Existing Indole-Diol Systems

Once an indole-diol system is obtained, further derivatization can be carried out to produce a variety of analogues. The hydroxyl groups of this compound can undergo reactions typical of phenols, such as etherification and esterification. Selective protection of one hydroxyl group over the other would allow for differential functionalization. For instance, the use of a bulky protecting group might favor reaction at the less sterically hindered hydroxyl group. ajchem-a.com

Furthermore, the indole nitrogen can be functionalized through alkylation or acylation, provided the hydroxyl groups are appropriately protected. The C-H bonds of the indole ring, particularly at the C2 and C3 positions, are also amenable to functionalization through various modern synthetic methods, allowing for the introduction of a wide range of substituents. nih.gov

Catalytic Systems in this compound Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like indole derivatives. Transition metal catalysis, organocatalysis, and biocatalysis each provide distinct advantages for forging the indole core and introducing functional groups.

Transition metal-catalyzed reactions are pivotal in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency. mdpi.comarabjchem.org While palladium-based methodologies are among the most prominent for general indole synthesis, their specific application for creating the this compound framework is less direct. mdpi.com However, these catalysts are instrumental in the synthesis of key analogues.

For instance, palladium on carbon (Pd/C) has been effectively used as a catalyst for the dehydrogenation of tetrahydro-isocoumarin precursors to furnish novel 4-hydroxyindole fused isocoumarins. rsc.org This demonstrates the utility of palladium catalysis in the final aromatization step to create the 4-hydroxyindole moiety. Another approach involves a catalyst-free method for synthesizing 6-hydroxyindoles, where subsequent functionalization of the hydroxyl group into a triflate allows for a Pd-catalyzed Suzuki coupling with phenyl boronic acid, showcasing how palladium can be used to modify hydroxyindole scaffolds. acs.org

Iridium complexes have also been developed for the C3-alkylation of indoles with alcohols through a hydrogen transfer mechanism. acs.org While this functionalizes a different position, it highlights the potential of iridium catalysts in modifying the indole core under relatively mild conditions. Similarly, gold catalysts have been employed in the synthesis of spirooxindoles from 4-hydroxycoumarin (B602359) and isatins, where the gold(III) salt acts as a Lewis acid to activate the isatin (B1672199). nih.gov

Table 1: Examples of Transition Metal Catalysis in the Synthesis of Hydroxyindole Analogues

Catalyst Reactants Product Type Yield Reference
Pd/C 11-(aryl/alkyl)-8,9,10,11-tetrahydro-6-oxa-11-aza-benzo[a]fluorine-5,7-dione 4-Hydroxyindole fused isocoumarin Good rsc.org
[Cp*IrCl2]2 Indole and various alcohols 3-Substituted indoles Moderate to High acs.org

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. In the context of hydroxyindole synthesis, organocatalysts have been successfully applied to achieve enantioselective functionalization. For example, the Friedel-Crafts hydroxyalkylation of various hydroxyindoles (5-OH, 6-OH, and 7-OH) with isatins can be catalyzed by bifunctional urea (B33335) or thiourea (B124793) derivatives derived from cinchona alkaloids. mdpi.com These reactions proceed with high regioselectivity, functionalizing the benzene ring of the indole, and can deliver products with good yields and high enantiomeric excess (up to 94% ee). mdpi.com This demonstrates the power of organocatalysis in controlling stereochemistry on the hydroxyindole scaffold.

Enzyme-mediated synthesis (Biocatalysis) offers a highly selective and environmentally benign approach to chemical transformations. Cytochrome P450 monooxygenases (P450s) are particularly noteworthy for their ability to catalyze the selective C-H bond oxidation of a wide range of substrates under mild conditions. beilstein-journals.org Engineered P450 enzymes have been developed to hydroxylate the indole ring at various positions. beilstein-journals.orgnih.gov For instance, a panel of P450cam variants was developed and screened for activity against indole, leading to the identification of mutants capable of performing benzylic hydroxylations and other oxidations. beilstein-journals.org While the direct synthesis of this compound using this method has not been specified, biocatalytic C-H hydroxylation remains a promising strategy for the regioselective introduction of hydroxyl groups onto the indole nucleus. This could potentially be applied to install a hydroxyl group at the C4 position. beilstein-journals.orgnih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key strategies include the use of solvent-free conditions, aqueous media, and recyclable catalysts.

Performing reactions without a solvent or in water minimizes the use of volatile organic compounds (VOCs), which are often hazardous and polluting. The Bischler reaction, a classic method for indole synthesis, can be adapted for the preparation of 4-hydroxy- and 6-hydroxyindoles under solvent-free conditions. researchgate.net This modified approach, involving the condensation of an aminophenol with benzoin, is noted for its atom economy, producing only water as a byproduct, which aligns well with green chemistry principles. researchgate.net

Solvent-free synthesis has also been explored for N-hydroxyindoles. An interesting improvement in the synthesis of N-hydroxyindoles from nitrosoarenes and arylalkynones was observed when the reaction was carried out solventless under microwave irradiation, significantly increasing the yield compared to reactions in solution or under mechanochemical activation. unito.it The use of water as a solvent is another green alternative. While specific examples for this compound are scarce, the synthesis of bis(indolyl)methanes, another class of indole derivatives, has been successfully carried out in water using dodecylsulfonic acid as a catalyst. openmedicinalchemistryjournal.com

Table 2: Green Reaction Conditions in the Synthesis of Indole Analogues

Reaction Conditions Product Type Advantage Reference
Modified Bischler Reaction Solvent-free, 140–160 °C 4-Hydroxy- and 6-Hydroxyindoles High atom economy, no organic solvent researchgate.net
Cycloaddition Solvent-free, microwave irradiation N-Hydroxyindoles Improved yields, avoidance of solvent unito.it

The development of heterogeneous catalysts that can be easily recovered and reused is a central goal of green chemistry, as it reduces waste and lowers costs. In the field of indole synthesis, several recyclable catalytic systems have been reported.

A magnetically recyclable CuFe₂O₄ heterogeneous catalyst has been shown to be highly efficient for the alkylation of indoles with alcohols. researchgate.net This catalyst can be recovered using an external magnet and reused at least five times without a significant loss of its catalytic activity, offering a sustainable route for the functionalization of the indole core. researchgate.net

Another example involves multi-hydroxyl POSS (polyhedral oligomeric silsesquioxane) supported iridium complexes. These have been utilized as recyclable catalysts for the selective synthesis of N- or C-substituted indoles. acs.org The heterogeneous nature of these catalysts facilitates their separation from the reaction mixture and subsequent reuse. The broader field of alkyne functionalization, which is often a key step in indole synthesis, has seen the development of numerous recyclable systems, including catalysts supported on silica, polymers, and metal-organic frameworks (MOFs). mdpi.com These advances highlight a clear trend towards more sustainable catalytic processes that can be applied to the synthesis of complex indole derivatives.

Reactivity and Transformation of 1h Indole 1,4 Diol

Reactions Involving Hydroxyl Groups

The N-hydroxy and C4-hydroxy groups are the primary sites for a variety of chemical transformations, including oxidation, esterification, etherification, and dehydration. The relative reactivity of these two hydroxyl groups can often be controlled by the appropriate choice of reagents and reaction conditions.

While specific oxidation studies on 1H-Indole-1,4-diol are not extensively documented, the oxidation of related hydroxyindoles, such as 5,6-dihydroxyindole (B162784) (DHI), provides significant insights into the potential oxidative pathways. DHI is known to be highly susceptible to oxidation, polymerizing to form melanin-like pigments. nih.gov This process involves the formation of quinonoid intermediates. nih.gov

Similarly, this compound is expected to be readily oxidized. The oxidation can lead to the formation of a quinone-imine or related quinonoid structures. The presence of the N-hydroxy group may influence the stability and subsequent reactions of these intermediates. Iron, for instance, has been shown to accelerate the air oxidation of DHI. si-photonics.comnih.gov

The enzymatic oxidation of the general indole (B1671886) nucleus by cytochrome P450 enzymes is known to produce a variety of products, including hydroxylated indoles and their subsequent oxidation products like isatin (B1672199) and dimeric structures. This suggests that biological systems can also mediate the oxidation of this compound.

The table below summarizes the expected oxidation products based on the reactivity of analogous compounds.

Oxidizing AgentExpected Product TypeReference Compound
Air/LightPolymeric materials (melanin-like)5,6-Dihydroxyindole
Peroxidase/H2O2Dimeric and trimeric adducts5,6-Dihydroxyindole
Cytochrome P450Quinonoid species, further oxidized productsIndole

This table is illustrative and based on the reactivity of related indole compounds.

The hydroxyl groups of this compound can undergo esterification and etherification reactions, which are common for alcohols and phenols. The N-hydroxy group, being part of a hydroxamic acid-like functionality within the indole ring, may exhibit different reactivity compared to the phenolic C4-hydroxyl group.

Esterification: Standard esterification conditions, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base, would likely lead to the formation of mono- or di-esters. The selectivity between the N-OH and C4-OH groups would depend on their relative nucleophilicity and steric hindrance. For instance, indole-based dicarboxylate monomers have been polymerized with aliphatic diols to yield polyesters, demonstrating the feasibility of ester bond formation involving the indole scaffold. acs.org

Etherification: Ether formation can be achieved through reactions like the Williamson ether synthesis, involving deprotonation of the hydroxyl groups with a base followed by reaction with an alkyl halide. The synthesis of indole ethers via dehydrogenative cross-coupling of indoles and alcohols has also been reported, offering a modern approach to C-O bond formation at the indole nucleus. rsc.org

The following table provides a general overview of potential esterification and etherification reactions.

Reaction TypeReagentsPotential Product
EsterificationAcyl chloride, Pyridine (B92270)Mono- or Di-ester
EsterificationCarboxylic acid, DCC, DMAPMono- or Di-ester
EtherificationAlkyl halide, NaHMono- or Di-ether
EtherificationAlcohol, Cobalt catalystC-alkoxyindole derivative

This table outlines general synthetic possibilities.

Dehydration of this compound could potentially lead to the formation of various products, depending on the reaction conditions. Acid-catalyzed dehydration of diols is a common method for the synthesis of cyclic ethers or unsaturated compounds. However, the aromatic nature of the indole ring system and the presence of the N-hydroxy group make the dehydration pathways for this specific molecule less straightforward.

Dehydrative coupling reactions of arylamines with 1,2- and 1,3-diols have been utilized to synthesize indoles and quinolines, respectively, suggesting that under certain catalytic conditions, the hydroxyl groups can participate in cyclization reactions. nih.gov The synthesis of indoles from aniline (B41778) and ethylene (B1197577) glycol over platinum-based alumina (B75360) catalysts involves dehydration steps. researchgate.net While these examples involve the formation of the indole ring itself, they highlight the role of dehydration in indole chemistry.

Given the structure of this compound, intramolecular dehydration could potentially lead to the formation of novel heterocyclic systems, although such reactions have not been specifically reported for this compound.

The dihydroxy functionality of this compound, particularly the catechol-like arrangement if considering the C4- and C5-positions in related dihydroxyindoles, suggests a strong potential for coordination with metal centers. Studies on 5,6-dihydroxyindole (DHI) have shown that it acts as a strong chelating agent for metal ions like Fe(III), Cu(II), and Zn(II). si-photonics.comnih.govnih.gov

The coordination of Fe(III) with DHI and its derivatives has been studied in the context of neuromelanin, where the catechol-like moiety is the primary binding site. si-photonics.comnih.gov These studies reveal the formation of mono-, bis-, and tris-ligand-metal complexes depending on the pH. si-photonics.comnih.gov It is plausible that this compound would exhibit similar behavior, with the N-hydroxy and C4-hydroxy groups acting as a bidentate ligand for various metal ions. The formation of such metal complexes can significantly alter the electronic properties and reactivity of the indole ring.

The table below summarizes the coordination behavior of a related dihydroxyindole with Fe(III).

Metal IonLigandComplex Stoichiometry (Fe:L)pH Dependence
Fe(III)5,6-Dihydroxyindole1:1, 1:2, 1:3Speciation is pH-dependent
Cu(II)5,6-Dihydroxyindole1:1, 1:2Formation of mixed complexes
Zn(II)5,6-Dihydroxyindole1:1, 1:2Formation of mixed complexes

Data from studies on 5,6-dihydroxyindole. si-photonics.comnih.govnih.gov

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, which makes it highly susceptible to electrophilic attack. The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a non-uniform distribution of electron density, leading to regioselective reactions.

For the parent indole molecule, electrophilic aromatic substitution (EAS) overwhelmingly occurs at the C3 position of the pyrrole ring. This preference is attributed to the greater stability of the cationic intermediate (arenium ion) formed upon attack at C3, where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.

In the case of this compound, the directing effects of the N-hydroxy and C4-hydroxy substituents must be considered. Both hydroxyl groups are activating and ortho-, para-directing. The N-hydroxy group would further enhance the nucleophilicity of the pyrrole ring. The C4-hydroxy group would activate the benzene ring, primarily at the C5 and C7 positions.

Therefore, the likely positions for electrophilic attack on this compound are C3, C5, and C7. The precise outcome would depend on the nature of the electrophile and the reaction conditions. Steric hindrance could also play a role in determining the final product distribution.

The following table outlines the expected major products for common EAS reactions on an indole nucleus, taking into account the directing effects of the hydroxyl groups in this compound.

ReactionElectrophileExpected Position of Substitution
NitrationNO2+C3, C5, or C7
HalogenationBr+ or Cl+C3, C5, or C7
SulfonationSO3C3, C5, or C7
Friedel-Crafts AlkylationR+C3, C5, or C7
Friedel-Crafts AcylationRCO+C3, C5, or C7

This table is a prediction based on general principles of electrophilic aromatic substitution on substituted indoles.

Nucleophilic Reactivity

The nucleophilic character of this compound is enhanced by the presence of two electron-donating hydroxyl groups. The 4-hydroxy group, in particular, increases the electron density of the benzene portion of the indole ring, thereby augmenting the nucleophilicity of the C3 position, which is the typical site of electrophilic attack in indoles.

However, the N-hydroxy group introduces a unique mode of nucleophilic reactivity not commonly observed in other indole derivatives. Under acidic conditions, the N-hydroxy group can be protonated, turning it into a good leaving group (water). This can facilitate nucleophilic substitution directly at the nitrogen atom. For instance, 1-hydroxyindoles have been shown to react with other indole molecules in the presence of formic acid to form 1-(indol-3-yl)indoles. This unprecedented SN2-type reaction on the indole nitrogen highlights the special reactivity imparted by the N-hydroxy group. clockss.org

The proposed mechanism involves the protonation of the N-hydroxy group, followed by a backside attack by a nucleophile, leading to the displacement of water. While an SN1-type mechanism involving an "indolyl cation" is also considered, the SN2 pathway appears to be favored in some cases. clockss.org

The table below summarizes the nucleophilic substitution reactions of N-hydroxyindole derivatives with various nucleophiles, providing insight into the potential reactivity of this compound.

N-Hydroxyindole DerivativeNucleophileReaction ConditionsProductYield (%)Reference
N,N-dimethyl-1-hydroxyindole-3-acetamideIndole85% HCOOH, rt, 2h1-(Indol-3-yl)-N,N-dimethylindole-3-acetamide84 clockss.org
1-Hydroxy-N-acetyltryptamineIndole85% HCOOH, rt1-(Indol-3-yl)-N-acetyltryptamine55 clockss.org
Methyl 1-hydroxyindole-3-acetateIndole85% HCOOH, rtMethyl 1-(indol-3-yl)indole-3-acetate47 clockss.org

Radical Reactions

The presence of hydroxyl groups on the indole ring system of this compound suggests a significant potential for participation in radical reactions, particularly as a radical scavenger or antioxidant. Hydroxyindoles are known to exhibit radical-trapping antioxidant activity. nih.gov This activity is primarily attributed to the ability of the hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it. This process generates a resonance-stabilized indolyl radical, which is less reactive and thus terminates the radical chain reaction.

The antioxidant mechanism of phenolic compounds, including hydroxyindoles, generally involves two main pathways: hydrogen atom transfer (HAT) and single-electron transfer (SET). In the context of this compound, both the N-OH and C4-OH groups can participate in these processes. The stability of the resulting radical is a key factor in the antioxidant efficacy.

Studies on various hydroxyindole analogs have demonstrated their ability to inhibit ferroptosis, a form of regulated cell death driven by lipid peroxidation, through their radical-trapping activity. nih.gov The position of the hydroxyl group on the indole ring influences the potency of this effect. For instance, 3-hydroxyindole has been shown to be a more potent inhibitor of ferroptosis in neuronal cells compared to 5-hydroxyindole. nih.gov

The following table presents the radical scavenging activity of different hydroxyindole derivatives, which can serve as a reference for the potential activity of this compound.

Hydroxyindole DerivativeAssayActivityReference
3-HydroxyindoleABTS radical scavengingExhibited radical scavenging activity nih.gov
5-HydroxyindoleABTS radical scavengingExhibited radical scavenging activity nih.gov
6-Hydroxyindole (B149900)ABTS radical scavengingExhibited radical scavenging activity nih.gov
7-HydroxyindoleABTS radical scavengingExhibited radical scavenging activity nih.gov
5-HydroxytryptopholHydroxyl radical inhibitionInhibited hydroxyl radical generation nih.gov
5-Hydroxyindole-3-acetic acidSuperoxide (B77818) radical suppressionPotently suppressed superoxide radical formation nih.gov

Intermolecular and Intramolecular Reactions

Cycloaddition Reactions

The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile. The presence of electron-donating hydroxyl groups in this compound is expected to influence its reactivity in such transformations. Vinylpyrroles, which share the pyrrole substructure with indoles, are known to act as electron-rich dienes in normal electron-demand Diels-Alder reactions with electron-deficient dienophiles. umn.edu This suggests that the pyrrole ring of this compound could potentially engage in [4+2] cycloaddition reactions.

Furthermore, the C2=C3 double bond of the indole can act as a dipolarophile in 1,3-dipolar cycloadditions. This is a common reaction for five-membered heterocycles and leads to the formation of new five-membered rings fused to the indole core. The Huisgen 1,3-dipolar cycloaddition, for example, involves the reaction of a 1,3-dipole with a dipolarophile. organic-chemistry.org The electron-rich nature of the C2=C3 bond in this compound, enhanced by the two hydroxyl groups, would make it a suitable partner for electron-deficient 1,3-dipoles.

Rearrangement Reactions

The N-hydroxy functionality in this compound opens up pathways for unique rearrangement reactions. A notable example is the silver-catalyzed organic-chemistry.orgorganic-chemistry.org-rearrangement of N-oxyindole derivatives to afford 3-oxyindole derivatives. This reaction proceeds under mild conditions and demonstrates broad functional group compatibility. The proposed mechanism involves a concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic shift. organic-chemistry.org

This type of rearrangement highlights the ability of the N-O bond to participate in sigmatropic shifts, a class of pericyclic reactions. It is plausible that this compound, or its derivatives where the N-OH is part of a larger migrating group, could undergo similar skeletal rearrangements to furnish novel heterocyclic structures. Mechanistic studies have indicated that these rearrangements are intramolecular and non-radical in nature. organic-chemistry.org

The following table provides an example of a rearrangement reaction involving an N-oxyindole derivative, which serves as a model for the potential reactivity of this compound.

SubstrateReaction ConditionsProductReaction TypeReference
N-Indolyl carbonates/estersAgOTf (10 mol%), 1,2-dichloroethane, 40 °C3-Oxyindole derivatives organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation of 1h Indole 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 1H-Indole-1,4-diol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the two hydroxyl protons. The chemical shifts are influenced by the electron-donating effects of the hydroxyl groups and the aromatic ring currents of the indole (B1671886) system. The protons on the pyrrole (B145914) ring (H2 and H3) would likely appear in a region typical for indoles, while the protons on the benzene (B151609) ring (H5, H6, and H7) would be shifted due to the presence of the hydroxyl group at position 4. The N-H proton signal is expected to be a broad singlet, and its chemical shift can be solvent-dependent. The hydroxyl protons will also likely appear as broad singlets, and their signals may be exchanged with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. The spectrum should display eight distinct signals corresponding to the eight carbon atoms of the indole ring. The chemical shifts of the carbon atoms directly attached to the hydroxyl groups (C1 and C4) are expected to be significantly downfield due to the deshielding effect of the oxygen atoms. The other carbon signals will be influenced by their position within the heterocyclic ring system.

Predicted ¹H and ¹³C NMR Data for this compound:

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (N-OH)--
2~6.5-7.0~100-105
3~7.0-7.5~120-125
3a-~125-130
4 (C-OH)-~145-150
5~6.5-7.0~110-115
6~7.0-7.5~115-120
7~7.0-7.5~110-115
7a-~135-140
N-H~8.0-9.0 (broad)-
OHVariable (broad)-

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

To confirm the assignments from 1D NMR and to establish the connectivity between protons and carbons, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between H2 and H3, and among the aromatic protons H5, H6, and H7.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to confirm the substitution pattern by showing through-space interactions between nearby protons, such as between the N-H proton and H7.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by the vibrational modes of the O-H, N-H, C-H, C=C, and C-N bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, often overlapping. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the indole ring would likely be found in the 1200-1350 cm⁻¹ region. The C-O stretching of the hydroxyl groups would give rise to absorptions in the 1000-1200 cm⁻¹ range.

Expected FT-IR Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H and N-H stretching (broad)3200-3600
Aromatic C-H stretching3000-3100
Aromatic C=C stretching1450-1600
C-N stretching1200-1350
C-O stretching1000-1200
Aromatic C-H bending700-900

Raman spectroscopy provides complementary information to FT-IR. For molecules with a center of symmetry, some vibrations are only Raman active while others are only IR active. Although this compound is not highly symmetric, Raman spectroscopy can be particularly useful for observing the vibrations of the non-polar C=C bonds in the aromatic system. The Raman spectrum of dihydroxyindoles often shows significant bands in the 550-1200 cm⁻¹ and 1650-2300 cm⁻¹ regions, which can be sensitive to the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern. For this compound (C₈H₇NO₂), the expected exact mass would be approximately 149.0477 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 149 would be expected. The fragmentation pattern would likely involve the loss of small, stable molecules. A characteristic fragmentation for 4-hydroxyindoles is the loss of a water molecule (H₂O) from the molecular ion. Therefore, a significant peak at m/z 131 ([M-H₂O]⁺˙) would be anticipated. Further fragmentation could involve the loss of CO or HCN, which are common fragmentation pathways for indole derivatives.

Predicted Mass Spectrometry Fragmentation for this compound:

m/z Proposed Fragment
149[M]⁺˙
131[M - H₂O]⁺˙
121[M - CO]⁺˙
104[M - H₂O - HCN]⁺˙

X-ray Crystallography for Solid-State Structure and Absolute Configuration

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for this compound, has been found in the searched literature. Therefore, a discussion of its solid-state structure, bond lengths, bond angles, and absolute configuration based on experimental X-ray diffraction analysis is not possible at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, there is no available UV-Vis absorption spectrum for this compound in the scientific literature. As a result, key data points including the wavelengths of maximum absorbance (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., π→π* or n→π*) for this compound remain uncharacterized.

Until research on the synthesis and characterization of this compound is published, a detailed and accurate article on its spectroscopic and structural properties cannot be responsibly generated.

Computational and Theoretical Studies of 1h Indole 1,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. Such studies on 1H-Indole-1,4-diol would provide a foundational understanding of its molecular characteristics.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

A conformer analysis would also be crucial, as the hydroxyl groups can rotate, potentially leading to several stable conformers with different intramolecular hydrogen bonding patterns. The relative energies of these conformers would determine their population distribution at a given temperature. Currently, there are no specific published data detailing the optimized geometry or the various conformers of this compound.

An analysis of the electronic structure provides insights into a molecule's reactivity and properties. This typically involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Furthermore, the calculation of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-poor regions of this compound. This information is critical for predicting sites of electrophilic and nucleophilic attack. Detailed analyses of the frontier molecular orbitals and charge distribution for this compound are not presently available in the scientific literature.

Quantum chemical methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, can help in the structural elucidation of this compound and its conformers.

IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for the O-H, N-H, C-H, and other functional group vibrations within the molecule.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax).

While computational methods for these predictions are well-established for indole (B1671886) derivatives, specific predicted spectroscopic data for this compound have not been reported.

Table 1: Hypothetical Data Table for Predicted Spectroscopic Parameters of this compound This table is for illustrative purposes only, as specific data is not available.

Spectroscopic Technique Predicted Parameter Hypothetical Value
¹H NMR Chemical Shift (ppm) Data not available
¹³C NMR Chemical Shift (ppm) Data not available
IR Vibrational Frequency (cm⁻¹) Data not available
UV-Vis λmax (nm) Data not available

Reaction Mechanism Prediction and Transition State Analysis

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its potential oxidation, substitution, or other transformations.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition states and intermediates involved. This allows for the calculation of activation energies and reaction enthalpies, which are critical for understanding the reaction's feasibility and kinetics. Such an energy profile would detail the energetic pathway from reactants to products for key transformations of this compound. At present, there is no published research detailing the theoretical prediction of reaction mechanisms or transition state analyses for this specific compound.

Catalytic Cycle Elucidation

A plausible catalytic cycle for a transition-metal-catalyzed C-H functionalization of an indole derivative, for instance, a palladium-catalyzed process, generally proceeds through a sequence of well-defined steps. DFT calculations on similar systems have shown that the initial and often rate-determining step is the activation of a C-H bond at either the C2 or C3 position of the indole ring.

For example, in the palladium/norbornene (Pd/NBE) cooperative catalysis for the vicinal difunctionalization of indoles, DFT calculations have indicated that the initial C-H activation occurs via a concerted metalation-deprotonation (CMD) mechanism nih.gov. The calculations often show a preference for C3-H palladation over C2-H palladation due to a lower activation energy barrier nih.gov. Following C-H activation, the catalytic cycle would typically involve steps such as migratory insertion of a coupling partner (e.g., an alkene or alkyne), followed by a second C-H activation or reaction with another substrate, and finally, reductive elimination to release the functionalized product and regenerate the active catalyst.

In a different catalytic system, such as the Rhodium(II)-catalyzed C-H functionalization of indoles with diazo compounds, DFT calculations have proposed a mechanism that involves the formation of a Rh-ylide intermediate with significant oxocarbenium character acs.org. This highlights that the nature of the metal catalyst and the reactants profoundly influences the specific intermediates and transition states within the catalytic cycle.

A generalized catalytic cycle for the functionalization of the indole core can be conceptualized as follows:

C-H Activation: The catalyst interacts with the indole substrate, leading to the cleavage of a C-H bond and the formation of a metal-indole intermediate.

Coordination/Insertion: The second reactant (e.g., an alkene, alkyne, or aryl halide) coordinates to the metal center, followed by migratory insertion into the metal-indole bond.

Further Transformation: This can involve various pathways, including a second C-H activation at a different position or an oxidative addition step.

Reductive Elimination: The final functionalized indole product is released from the metal center, regenerating the active catalyst for the next cycle.

Computational studies are crucial in this context as they provide detailed energetic landscapes of these pathways, allowing for the rationalization of observed regioselectivity and reactivity, and guiding the design of more efficient catalytic systems.

Non-Linear Optical (NLO) Properties and Related Theoretical Parameters

The field of non-linear optics (NLO) explores the interaction of light with materials to generate new optical fields with altered frequencies, phases, or other propagation characteristics. Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-accepting groups, are of significant interest for NLO applications due to their potential for large second-order hyperpolarizabilities. While direct experimental or computational data on the NLO properties of this compound is scarce, theoretical studies on closely related indole derivatives provide valuable insights into its potential NLO activity.

Computational chemistry, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become a powerful tool for predicting the NLO properties of molecules. These calculations can determine key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which are indicative of a molecule's NLO response.

A computational study on Indole-7-carboxyldehyde (I7C), a substituted indole, has demonstrated the utility of these theoretical methods arxiv.org. The presence of π-conjugation in the indole ring system, coupled with substituent groups, can lead to significant intramolecular charge transfer (ICT), a key factor for enhancing NLO properties arxiv.org. For this compound, the hydroxyl groups at the 1 and 4 positions would act as electron-donating groups, which could contribute to its NLO response.

The theoretical investigation of NLO properties typically involves the calculation of several parameters:

Frontier Molecular Orbitals (FMOs): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap generally correlates with higher polarizability and, consequently, a larger NLO response.

Dipole Moment (μ): A large ground-state dipole moment can be an indicator of significant charge asymmetry, which is favorable for NLO activity.

Polarizability (α): This measures the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary measure of the second-order NLO response of a molecule. Larger values of β indicate a more pronounced NLO effect.

Computational studies on indole derivatives have shown that the magnitude of these parameters is highly sensitive to the nature and position of substituents on the indole ring. For instance, the study on I7C revealed significant values for dipole moment, polarizability, and first-order hyperpolarizability, suggesting its potential as a good NLO material arxiv.org.

The table below presents the computationally determined NLO-related parameters for Indole-7-carboxyldehyde, which can serve as a reference for estimating the potential properties of other indole derivatives like this compound.

ParameterCalculated Value for Indole-7-carboxyldehyde
Dipole Moment (μ)1.80 Debye
Polarizability (α)14.0 x 10-24 esu
First-Order Hyperpolarizability (β)4.5 x 10-30 esu

These theoretical parameters are crucial for the rational design of new organic NLO materials. By computationally screening different derivatives of the indole scaffold, it is possible to identify candidates with optimized NLO properties for various technological applications, such as in optical communications and data storage.

Mechanistic Investigations of 1h Indole 1,4 Diol Transformations

Kinetic Studies and Rate Determination

Kinetic studies are pivotal in determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. This information is encapsulated in the rate law, which provides insights into the molecularity of the rate-determining step.

Hypothetical Rate Law for 1H-Indole-1,4-diol Transformation:

A plausible transformation of this compound could be its oxidation or rearrangement. Drawing parallels from the oxidation of indole (B1671886) by peroxomonosulphate, which follows second-order kinetics, a similar kinetic behavior might be anticipated for the oxidation of this compound. koreascience.kr

For a hypothetical oxidation of this compound (represented as In-diol) by an oxidant (Ox), the rate law could be expressed as:

Rate = k[In-diol][Ox]

Experimental Approach for Rate Determination:

To determine the rate law experimentally, a series of reactions would be conducted where the initial concentration of one reactant is varied while the other is kept in large excess (pseudo-first-order conditions). The disappearance of this compound or the formation of a product could be monitored over time using spectroscopic techniques such as UV-Vis or NMR spectroscopy.

Interactive Data Table: Hypothetical Kinetic Data for the Oxidation of this compound

ExperimentInitial [this compound] (M)Initial [Oxidant] (M)Initial Rate (M/s)
10.010.12.0 x 10⁻⁵
20.020.14.0 x 10⁻⁵
30.010.24.0 x 10⁻⁵

This hypothetical data illustrates a first-order dependence on both reactants.

Computational studies on the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals have provided calculated rate constants for these reactions. copernicus.orgcopernicus.orgau.dk Similar computational approaches could be employed to predict the rate constants for the transformation of this compound.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique to trace the path of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. nih.gov

Probing Reaction Mechanisms with Isotopes:

In the context of this compound transformations, isotopic labeling could be used to:

Determine the origin of oxygen atoms in oxidation reactions: By using ¹⁸O-labeled water (H₂¹⁸O) or a labeled oxidant (e.g., H₂¹⁸O₂), the source of oxygen in the product can be identified. For instance, in the oxidation of N-methyl-indole, full incorporation of ¹⁸O from H₂¹⁸O₂ was observed, suggesting a direct oxygen transfer mechanism. acs.org

Investigate hydrogen atom transfer steps: Deuterium (B1214612) labeling can be used to determine if a C-H or O-H bond is broken in the rate-determining step through the kinetic isotope effect (KIE). A significant KIE (kH/kD > 1) would indicate that the bond to the labeled hydrogen is cleaved in the rate-limiting step. Studies on the acid-catalyzed hydrogen exchange of 2-methylindoles have utilized both deuterium and tritium (B154650) labeling to elucidate the mechanism. rsc.org

Interactive Data Table: Expected Outcomes of Isotopic Labeling in this compound Oxidation

Isotopic LabelLabeled ReactantExpected Product Labeling (if mechanism involves...)Mechanistic Insight
¹⁸OH₂¹⁸O (solvent)No ¹⁸O in productOxygen is not from the solvent.
¹⁸OOxidant (e.g., H₂¹⁸O₂)¹⁸O incorporated into productDirect oxygen transfer from the oxidant. acs.org
²H (D)C-D bond at a reactive siteSlower reaction rate (KIE > 1)C-H bond cleavage is rate-determining. researchgate.net
²H (D)O-D bondSlower reaction rate (KIE > 1)O-H bond cleavage is rate-determining.

Intermediate Characterization and Trapping Experiments

Many chemical reactions proceed through transient intermediates that are not directly observable in the final product mixture. Identifying and characterizing these intermediates is crucial for a complete mechanistic understanding.

Trapping Reactive Intermediates:

Reactive intermediates in the transformations of this compound, such as epoxides or carbocations, could be "trapped" by introducing a nucleophilic or radical trapping agent into the reaction mixture. researchgate.netcsbsju.edu The formation of a stable adduct with the trapping agent provides evidence for the existence of the transient intermediate. For example, epoxide intermediates in rearrangement reactions have been successfully trapped using methanol. rsc.org

Spectroscopic Characterization:

In some cases, reaction intermediates may be stable enough to be observed directly using spectroscopic techniques under specific conditions (e.g., low temperature).

NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about any observable intermediates. youtube.com

UV-Vis Spectroscopy: Changes in the UV-Vis spectrum during a reaction can indicate the formation and decay of intermediates with distinct chromophores. nih.govresearchgate.netacs.org

Mass Spectrometry: Can be used to detect the mass of transient species, providing clues to their identity.

Interactive Data Table: Potential Intermediates and Characterization Methods

Potential IntermediatePlausible TransformationTrapping AgentSpectroscopic Signature
Indole EpoxideOxidation of the indole double bondMethanol, WaterTrapped as a diol or methoxy-alcohol adduct. researchgate.netresearchgate.net
CarbocationAcid-catalyzed rearrangementNucleophilic solvents (e.g., H₂O, MeOH)Formation of solvent-adduct products.
Radical CationSingle-electron transfer oxidationRadical scavengers (e.g., TEMPO)Formation of a TEMPO adduct. acs.org

Stereochemical Outcome Analysis

When a reaction can produce multiple stereoisomers, the analysis of the stereochemical outcome provides valuable mechanistic information. For transformations involving this compound, which contains stereocenters, understanding the stereoselectivity is of high importance.

Stereoselective Transformations:

Diastereoselectivity: In reactions such as dihydroxylation, the relative orientation of the newly introduced functional groups can be either syn or anti. The observed diastereoselectivity can provide insights into the geometry of the transition state. For example, the dihydroxylation of alkenes with osmium tetroxide typically proceeds with syn-selectivity. wikipedia.org

Enantioselectivity: If a chiral catalyst or reagent is used, the reaction may favor the formation of one enantiomer over the other. The enantiomeric excess (ee) is a measure of this selectivity and can be used to evaluate the effectiveness of the chiral influence.

Analytical Techniques for Stereochemical Analysis:

NMR Spectroscopy: Chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters) can be used to distinguish between enantiomers and determine the enantiomeric excess.

Chiral Chromatography: Chiral HPLC or GC can separate enantiomers, allowing for their quantification.

X-ray Crystallography: Provides unambiguous determination of the absolute and relative stereochemistry of crystalline products. nih.govacs.org

Interactive Data Table: Hypothetical Stereochemical Outcomes for this compound Dihydroxylation

Reaction ConditionsExpected Major DiastereomerRationale
OsO₄, NMOsyn-DiolConcerted [3+2] cycloaddition mechanism. wikipedia.org
Epoxidation followed by acid-catalyzed hydrolysisanti-DiolSₙ2-type ring-opening of the epoxide.

By systematically applying these investigative techniques, a detailed picture of the reaction mechanisms for the transformations of this compound can be constructed, paving the way for the rational design of new synthetic methodologies and the discovery of novel bioactive molecules.

Synthesis and Academic Relevance of 1h Indole 1,4 Diol Derivatives and Analogues

Synthetic Strategies for Functionalized Analogues

The generation of a library of 1H-indole-1,4-diol derivatives hinges on the selective functionalization of its reactive sites: the two hydroxyl groups and the indole (B1671886) ring itself. Strategic manipulation of these sites allows for the creation of a diverse range of analogues with tailored properties.

The hydroxyl groups at the N1 and C4 positions are primary targets for modification, serving as handles for introducing a wide variety of functional groups through standard organic transformations.

O-Alkylation: The phenolic C4-hydroxyl and the N1-hydroxyl can be converted to their corresponding ethers via Williamson ether synthesis. This typically involves deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. This strategy allows for the introduction of simple alkyl chains, benzyl (B1604629) groups, or more complex side chains that can modulate the compound's lipophilicity and steric profile.

O-Acylation: Esterification of the hydroxyl groups is another common strategy, readily achieved by reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. The resulting esters can serve as prodrugs or can alter the electronic nature of the indole ring. The relative reactivity of the N1-OH versus the C4-OH would need to be determined empirically or controlled through the use of protecting groups.

Silylation: Protection of the hydroxyl groups with silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)) is a crucial step in multi-step syntheses. This temporarily masks their reactivity, allowing for selective modifications at other positions on the indole ring. The silyl groups can be selectively removed under specific conditions.

The choice of reagents and conditions for these modifications is critical to achieve selectivity between the two hydroxyl groups, which may exhibit different acidities and nucleophilicities.

The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. researchgate.net The C3 position is generally the most nucleophilic site. quimicaorganica.org However, the presence of the C4-hydroxyl group, a strong electron-donating group, significantly influences the regioselectivity of these reactions, activating the benzene (B151609) portion of the ring system.

Electrophilic attacks are predicted to be directed primarily to the positions ortho and para to the C4-hydroxyl group, namely C5 and C7. The inherent reactivity of the C3 position in the pyrrole (B145914) ring remains a competing factor.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the this compound Ring This table is predictive and based on general principles of electrophilic aromatic substitution.

ReactionTypical ReagentsPredicted Major Substitution Position(s)Notes
HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)C3, C5, C7Reaction conditions can be tuned to favor mono- or poly-halogenation. Selective bromination at C3 is common for many indoles. rsc.org
NitrationHNO₃ / H₂SO₄ (mild conditions)C5, C7Harsh nitrating conditions can lead to oxidation and degradation of the electron-rich ring.
Friedel-Crafts AlkylationAlkyl halide (e.g., CH₃I) + Lewis Acid (e.g., AlCl₃)C3Indoles are highly reactive towards Lewis acids, often leading to polyalkylation and polymerization. nih.gov Catalytic, milder methods are preferred. nih.gov
Friedel-Crafts AcylationAcyl chloride (e.g., CH₃COCl) + Lewis AcidC3, C5, C7Acylation is generally more controllable than alkylation. The C3 position is a likely site, but acylation on the activated benzene ring is also possible.
Mannich ReactionCH₂O, Dimethylamine, HClC3This reaction is highly selective for the C3 position in many indoles, leading to the formation of gramine (B1672134) analogues. quimicaorganica.org

Isomeric Forms and Tautomers

Tautomerism is a form of constitutional isomerism where isomers are in dynamic equilibrium and readily interconvert. scienceinfo.comlibretexts.org For derivatives of this compound, several tautomeric forms are conceivable, which can influence their chemical reactivity and biological properties.

Keto-Enol Tautomerism: The 4-hydroxyindole (B18505) moiety can exist in equilibrium with its keto tautomer, 1,5,6,7-tetrahydro-4H-indol-4-one. The relocation of a hydrogen atom from the C4-hydroxyl group to the C5 position, accompanied by a rearrangement of pi-electrons, results in the formation of a ketone. libretexts.org While the aromatic enol form is typically more stable for simple phenols, the equilibrium can be influenced by substitution and solvent effects. wuxibiology.com

Annular Tautomerism: This involves the migration of a proton between two nitrogen atoms in a heterocyclic ring. wikipedia.org In the context of the this compound scaffold itself, the key tautomerism involves the N1-hydroxy group. It can potentially exist in equilibrium with an N-oxide form, although this is less common than keto-enol tautomerism. More relevant is the tautomerism involving the indole nitrogen itself, where the proton from the N1-hydroxyl could potentially migrate to the C3 position, forming a non-aromatic indolenine tautomer. researchgate.net

The relative stability of these tautomers depends on factors such as aromaticity, intramolecular hydrogen bonding, and solvent polarity. wuxibiology.com The existence of multiple tautomeric forms means the molecule may react through any of the forms present at equilibrium.

Chiral Analogues and Enantioselective Synthesis

The synthesis of chiral indole derivatives is of paramount importance in drug discovery, as stereochemistry often dictates biological activity. Introducing a stereocenter into analogues of this compound can be achieved by modifying the core structure with a substituent that creates a chiral center. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

Several catalytic asymmetric strategies developed for general indole synthesis could be adapted for this purpose:

Catalytic Asymmetric Friedel-Crafts Alkylation: This is one of the most powerful methods for creating chiral C3-substituted indoles. researchgate.net A chiral Lewis acid or a chiral Brønsted acid catalyst coordinates to an electrophile, guiding the nucleophilic attack from the indole ring to occur from one face, thereby generating the product with high enantiomeric excess. organic-chemistry.org This approach could be used to install a chiral side chain at the C3, C5, or C7 positions of the this compound scaffold.

Catalytic Asymmetric Dearomatization (CADA): In this strategy, the indole ring itself is dearomatized in an asymmetric fashion to create chiral indolenine or indoline (B122111) products. nih.gov Chiral phosphoric acids are often effective catalysts for these transformations, reacting 2,3-disubstituted indoles with specific electrophiles to yield products with high enantioselectivity. nih.govrsc.org

Enantioselective Indolization: Rather than functionalizing a pre-formed indole ring, chirality can be introduced during the ring-formation process itself. researchgate.net Strategies like the enantioselective Fischer indole synthesis or related cyclizations that use a chiral catalyst can build the chiral indole core directly from acyclic precursors.

Table 2: General Approaches to Enantioselective Synthesis of Indole Derivatives

StrategyTypical Catalyst TypeDescriptionPotential Application to this compound
Asymmetric Friedel-Crafts AlkylationChiral Lewis Acids (e.g., Cu(II)-BOX), Chiral Brønsted Acids (e.g., CPA)Catalyst creates a chiral environment for the reaction of the indole nucleophile with an electrophile, inducing stereoselectivity. researchgate.netorganic-chemistry.orgIntroduction of a chiral substituent at the C3 position.
Asymmetric HydrogenationChiral Transition Metal Complexes (e.g., Rh, Ru, Ir)Enantioselective reduction of a double bond in a precursor molecule, such as an indolenine, to form a chiral indoline.Reduction of a C2=C3 bond in a substituted precursor to create chiral centers at C2 and C3.
Catalytic Asymmetric Dearomatization (CADA)Chiral Phosphoric Acids (CPA)The aromatic indole ring is attacked by an electrophile, breaking aromaticity and forming a chiral indolenine or fused indoline. nih.govGeneration of complex, spirocyclic, or fused chiral structures from a substituted this compound derivative.

Conformational Analysis of Derivatives

The three-dimensional shape (conformation) of a molecule is critical to its function, particularly for its interaction with biological targets. The indole ring system is largely planar, but the introduction of substituents can impose significant conformational constraints.

Steric Effects: Introducing bulky substituents, particularly at positions adjacent to each other (e.g., C3 and C4, or C4 and C5), can lead to steric hindrance. This can force the substituents to adopt specific orientations to minimize repulsion, which may involve rotation around single bonds. If the steric barrier to rotation is sufficiently high (typically >20-25 kcal/mol), it can lead to the existence of stable, separable rotational isomers known as atropisomers.

Intramolecular Interactions: Hydrogen bonding can play a significant role in defining the preferred conformation. For example, a substituent at the C5 position with a hydrogen bond acceptor (e.g., a carbonyl group) could form an intramolecular hydrogen bond with the C4-hydroxyl group. This would lock the conformation of the side chain relative to the indole ring.

Analytical Techniques: The conformation of this compound derivatives is studied using a combination of experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, helping to elucidate the relative orientation of substituents.

X-ray Crystallography: This technique provides definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsional angles. acs.org

Computational Modeling: Molecular mechanics and quantum chemical calculations are used to predict low-energy conformations and estimate the energy barriers for rotation around bonds.

Understanding the conformational preferences of these analogues is essential for rational drug design and for interpreting structure-activity relationships. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing cis-2-butene-1,4-diol, and how do reaction conditions influence selectivity?

  • Methodological Answer : The hydrogenation of 2-butyne-1,4-diol over Raney® nickel catalysts is a key route. Kinetic studies reveal three distinct reaction regions: (1) rapid hydrogenation to cis-2-butene-1,4-diol, (2) isomerization to trans-2-butene-1,4-diol, and (3) further hydrogenation to 1,4-butanediol. Selectivity depends on catalyst activity, hydrogen pressure, and temperature . Batch vs. continuous stirred-tank reactor (CSTR) modes also affect yields, with CSTR favoring sustained catalytic efficiency .

Q. How do structural differences between butane-1,4-diol and 2-butene-1,4-diol impact their roles in polymer science?

  • Methodological Answer : Butane-1,4-diol’s rigid chain enables optimal molecular fitting with methylene diphenyl diisocyanate (MDI) in polyurethane ureas, enhancing mechanical properties. In contrast, 2-butene-1,4-diol’s unsaturated bond introduces steric hindrance, reducing compatibility. Systematic substitution studies (e.g., replacing dipropylene glycol with butane-1,4-diol) show trade-offs in tensile strength and elasticity, as detailed in Table 4 of mechanical property comparisons .

Q. What analytical techniques are critical for characterizing 2-butene-1,4-diol isomers and their reaction intermediates?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are essential. For example, cis and trans isomers of 2-butene-1,4-diol can be distinguished via coupling constants in 1H^1H-NMR. GC-MS is used to monitor tautomerization byproducts (e.g., 1H-pyrrole) in enzymatic transaminations .

Advanced Research Questions

Q. How can enzymatic processes be optimized for asymmetric synthesis using 2-butene-1,4-diol derivatives?

  • Methodological Answer : Alcohol dehydrogenases (ADHs) and transaminases leverage 2-butene-1,4-diol’s lactonization or tautomerization to shift thermodynamic equilibria. For instance, cis-but-2-ene-1,4-diol acts as a sacrificial cosubstrate in ADH-mediated reductions, achieving >90% conversion via lactone formation. Enantiomeric excess (>99% ee) is attainable using engineered enzymes and excess amine donors .

Q. What experimental challenges arise in catalytic hydrogenation of 2-butyne-1,4-diol, and how are they addressed?

  • Methodological Answer : Catalyst deactivation due to nanoparticle formation (e.g., Pd in MeOH) is a major issue. Ligand-free flow reactor systems improve stability by enhancing mass transfer and reducing residence time. For example, Heck-Matsuda coupling of cis-2-butene-1,4-diol with arenediazonium salts in flow reactors achieves high yields without ligands, simplifying purification .

Q. How do contradictions in mechanical property data for diol-based polyurethanes inform material design?

  • Methodological Answer : Discrepancies arise from glycol chain length and branching. For example, butane-1,4-diol’s linear structure enhances hydrogen bonding in polyurethane ureas, whereas dipropylene glycol (DPG) introduces methyl side groups that disrupt crystallinity. Systematic studies using dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) correlate domain spacing with elasticity .

Q. What role does isomerization play in the catalytic pathways of 2-butene-1,4-diol?

  • Methodological Answer : cis-to-trans isomerization occurs during hydrogenation and enzymatic processes. In Raney® nickel systems, cis-2-butene-1,4-diol isomerizes competitively with hydrogenation, requiring precise control of H2_2 pressure to favor 1,4-butanediol. Computational modeling of transition states aids in predicting isomerization barriers .

Methodological Considerations

  • Data Triangulation : Cross-validate NMR/GC-MS results with kinetic models (e.g., Michaelis-Menten for enzymatic reactions) .
  • Contradiction Resolution : Use sensitivity analysis in hydrogenation studies to isolate variables (e.g., catalyst loading vs. temperature) .
  • Safety Protocols : Refer to GHS-compliant SDS for handling 2-butene-1,4-diol, noting irritant properties and polymerization risks during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.